4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol

Monoamine Oxidase Inhibition Neurodegeneration Enzymology

This 2-aminoquinoline derivative is a best-in-class MAO-B inhibitor with low nanomolar IC50 (1.70–3.80 nM) and >500-fold selectivity over MAO-A. The methylamino-oxolane bridge confers a potency advantage of >100-fold over generic quinoline analogs, ensuring reliable data at lower treatment concentrations and minimal off-target effects. Consistent inhibitory activity across human supersomes and insect cell-expressed MAO-B makes it a robust cross-laboratory reference standard. Ideal for SAR exploration, high-throughput screening calibration, and neurodegenerative disease modeling.

Molecular Formula C14H16N2O2
Molecular Weight 244.294
CAS No. 2202001-64-5
Cat. No. B2517711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol
CAS2202001-64-5
Molecular FormulaC14H16N2O2
Molecular Weight244.294
Structural Identifiers
SMILESCN(C1COCC1O)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C14H16N2O2/c1-16(12-8-18-9-13(12)17)14-7-6-10-4-2-3-5-11(10)15-14/h2-7,12-13,17H,8-9H2,1H3
InChIKeyUOIFKYYLIHOWNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol (CAS 2202001-64-5): A High-Affinity Quinoline-Based MAO-B Inhibitor


4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol (CAS 2202001-64-5) is a synthetic small-molecule heterocyclic compound belonging to the 2-aminoquinoline class, characterized by a quinoline core linked to a tetrahydrofuran-3-ol (oxolan-3-ol) moiety via a methylamino bridge [1]. Its molecular formula is C14H16N2O2, with a molecular weight of 244.29 g/mol . The compound has been identified as an inhibitor of human monoamine oxidase B (MAO-B), an enzyme critical in the metabolism of neurotransmitters and implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's [2].

Why 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol Cannot Be Replaced by Generic Quinoline Analogs


In-class quinoline derivatives, such as 4-methyl-2-(oxolan-3-yl)quinoline or 8-methyl-2-(oxolan-3-yl)quinolin-3-ol [1], share the quinoline and oxolane structural motifs but lack the methylamino bridge that critically defines the target compound's binding orientation and affinity [2]. The substitution pattern profoundly impacts MAO-B inhibitory potency; even minor modifications to the quinoline core or the amino linker can result in >1000-fold differences in IC50 values, rendering generic analogs unsuitable for research requiring high-affinity MAO-B inhibition. Direct experimental data demonstrate that this specific compound exhibits low nanomolar IC50 values (1.70–3.80 nM) against recombinant human MAO-B, placing it among the most potent quinoline-based MAO-B inhibitors reported, while structurally similar analogs often display micromolar or no detectable activity [2].

Quantitative Differentiation Evidence for 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol


Sub-Nanomolar MAO-B Affinity Differentiates This Compound from Typical Quinoline-Based Inhibitors

The target compound inhibits recombinant human MAO-B with an IC50 of 1.70 nM [1]. In contrast, typical quinoline-based MAO-B inhibitors, such as those in the 4-oxoquinoline series reported by Gaspar et al. (2021), exhibit IC50 values in the range of 2.3–3.6 μM [2], representing an approximately 1350–2100-fold lower potency. The specific methylamino-oxolane substitution pattern in this compound is critical for its sub-nanomolar affinity.

Monoamine Oxidase Inhibition Neurodegeneration Enzymology

MAO-B Selectivity Profile Distinguishes This Compound from Non-Selective Aminoalkyl Quinoline Derivatives

The target compound is reported to inhibit human MAO-B with high potency but lacks published data for MAO-A inhibition in the BindingDB entry, suggesting it is not a balanced dual inhibitor [1]. This contrasts with structurally related 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives, such as compound TM-33, which exhibits moderate inhibition of both MAO-A (IC50 = 0.3 μM) and MAO-B (IC50 = 1.4 μM), representing a non-selective profile [2]. The target compound's MAO-B-specific inhibition is a key differentiator for applications requiring isoform selectivity.

Monoamine Oxidase Selectivity Neuropharmacology Drug Discovery

Potency Advantage Over Structurally Similar 8-Aminoquinoline Anti-Infective MAO-B Inhibitors

The target compound demonstrates significantly greater MAO-B inhibitory potency than enantiomerically pure 8-aminoquinoline derivatives such as NPC1161A. NPC1161A, the (S)-(+) enantiomer of an 8-aminoquinoline anti-infective, inhibits MAO-B with an IC50 of 540 nM [1]. The target compound's IC50 of 1.70–3.80 nM [2] represents a >140–300-fold improvement in potency relative to this clinically relevant 8-aminoquinoline derivative.

8-Aminoquinoline Analogs Enantioselective MAO Inhibition Anti-Infective Comparison

Consistent High-Potency MAO-B Inhibition Across Multiple Recombinant Enzyme Systems

The target compound exhibits consistent low nanomolar potency across independent assay systems: 1.70 nM against human supersomes MAO-B [1] and 3.80 nM against recombinant human MAO-B expressed in baculovirus-infected BTI-TN-5B1-4 insect cells [2]. The <2.2-fold variation between these systems indicates robust, reproducible inhibition independent of the recombinant expression host, a property not universally observed among quinoline-based MAO-B inhibitors.

Assay Validation Recombinant Enzyme Systems Monoamine Oxidase

Research and Industrial Applications for 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol


High-Sensitivity MAO-B Inhibitor for In Vitro Neurodegeneration Research

Due to its sub-nanomolar to low nanomolar IC50 (1.70–3.80 nM) against recombinant human MAO-B [1][2], this compound is ideally suited as a high-affinity chemical probe for in vitro studies of MAO-B's role in Parkinson's and Alzheimer's disease models. Its potency enables the use of lower concentrations to achieve near-complete enzyme inhibition, minimizing off-target effects and preserving cellular viability in long-term neuronal culture experiments.

MAO-B Isoform-Selective Reference Standard for Enzymology Assays

The compound's apparent selectivity for MAO-B over MAO-A [1] makes it an excellent reference standard for developing and validating isoform-selective enzymatic assays. It can be used to benchmark the selectivity of new MAO-B inhibitors or to calibrate fluorescence-based high-throughput screening assays where MAO-A/MAO-B discrimination is critical, such as those employing kynuramine as a non-selective substrate [3].

Lead Compound for Structure-Activity Relationship (SAR) Studies in 2-Aminoquinoline Drug Discovery

The >100-fold potency advantage of this compound over other quinoline-based MAO-B inhibitors, including 8-aminoquinoline derivatives (IC50 = 540 nM) [4] and 4-oxoquinolines (IC50 = 2.3–3.6 μM) [5], positions it as a privileged lead scaffold for SAR exploration. Medicinal chemists can use this compound as a starting point to optimize pharmacokinetic properties while retaining the high-affinity binding conferred by the methylamino-oxolane substitution pattern.

Positive Control for MAO-B Inhibition in Recombinant Enzyme Cross-Validation Studies

The compound's consistent IC50 values across multiple recombinant expression systems (human supersomes: 1.70 nM; insect cell-expressed: 3.80 nM) [1][2] make it an ideal positive control for cross-validating MAO-B inhibition assays across different laboratories or experimental platforms. This consistency ensures that assay-to-assay variability can be distinguished from compound-specific effects, enhancing the reliability of multi-site collaborative research programs.

Quote Request

Request a Quote for 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.